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molecular formula C14H9ClO2 B5198780 3-(4-chlorophenyl)-2-benzofuran-1(3H)-one

3-(4-chlorophenyl)-2-benzofuran-1(3H)-one

Cat. No. B5198780
M. Wt: 244.67 g/mol
InChI Key: SUSCNWIPCFTMMQ-UHFFFAOYSA-N
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Patent
US04188330

Procedure details

A five-liter, 3-neck flask fitted with a reflux condensor and drying tube, an air-driven stirring blade, and thermometer and temperature controller was charged with 2-(4'-chlorobenzoyl)benzoic acid (130.3 grams; 0.5 mol), zinc dust (490.3 g; 7.5 gram-atom), glacial acetic acid (2500 milliliters (ml)), and water (500 ml). The resulting mixture was heated, with stirring, under reflux temperatures (about 105° C.) for about 2 hours. The acetic acid solution was then decanted from the zinc and poured into 4 liters of cold water and the resulting white, fluffy needles were collected by filtration and dried at 60° C. at 10 mm of pressure for 14 hours. As a result of such operations, the desired 3-(4'-chlorophenyl)phthalide compound of Formula I was obtained in a yield of about 88%. Recrystallization from ethanol gave a purified product having an m.p. of 123.5°-124° C. as compared to a literature reference (Rec. Trav. Chim., 82, 801-805 (1963)) of 122°-125° C.
Quantity
130.3 g
Type
reactant
Reaction Step One
Quantity
2500 mL
Type
reactant
Reaction Step One
Name
Quantity
490.3 g
Type
catalyst
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:18]=[CH:17][C:5]([C:6]([C:8]2[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=2[C:10]([OH:12])=[O:11])=O)=[CH:4][CH:3]=1.C(O)(=O)C>[Zn].O>[Cl:1][C:2]1[CH:18]=[CH:17][C:5]([CH:6]2[C:8]3[C:9](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:10](=[O:12])[O:11]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
130.3 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)C2=C(C(=O)O)C=CC=C2)C=C1
Name
Quantity
2500 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
490.3 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
with stirring, under reflux temperatures (about 105° C.) for about 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A five-liter, 3-neck flask fitted with a reflux condensor
CUSTOM
Type
CUSTOM
Details
drying tube
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
CUSTOM
Type
CUSTOM
Details
The acetic acid solution was then decanted from the zinc
ADDITION
Type
ADDITION
Details
poured into 4 liters of cold water
FILTRATION
Type
FILTRATION
Details
the resulting white, fluffy needles were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried at 60° C. at 10 mm of pressure for 14 hours
Duration
14 h
CUSTOM
Type
CUSTOM
Details
As a result of such operations

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1OC(=O)C2=CC=CC=C12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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